1-[(3-Methyl-2-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(3-Methyl-2-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a piperazine ring substituted with a 3-methyl-2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methyl-2-nitrophenyl)methyl]piperazine typically involves the reaction of 3-methyl-2-nitrobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methyl-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylic position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like halides, under conditions such as heating or using a base.
Major Products:
Reduction: 1-[(3-Methyl-2-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Methyl-2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular pathways. The piperazine ring can interact with various receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 1-Methyl-4-(3-nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-[(3-Methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine
Comparison: 1-[(3-Methyl-2-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3-methyl-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-2-4-11(12(10)15(16)17)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3 |
InChI Key |
GHIJWGLDTWXHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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